2-ペンテンアル

概要

説明

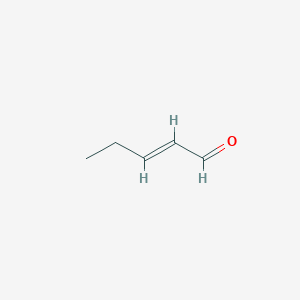

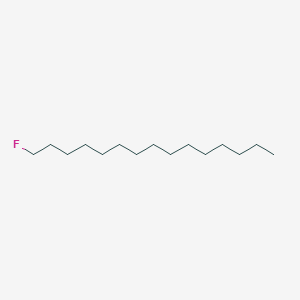

trans-2-Pentenal, also known as pent-2-enal, is an organic compound with the molecular formula C5H8O. It is a colorless liquid with a characteristic odor reminiscent of potatoes and peas. This compound is an α,β-unsaturated aldehyde, which means it contains a double bond between the second and third carbon atoms and an aldehyde group at the end of the carbon chain .

科学的研究の応用

trans-2-Pentenal has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It has been studied for its role in the formation of secondary organic aerosols in the atmosphere.

作用機序

Target of Action

2-Pentenal, also known as trans-2-Pentenal, is a significant biogenic volatile organic compound . It interacts with various targets, including proteins and cells. One of the primary targets of 2-Pentenal is the protein cAMP-dependent protein kinase catalytic subunit alpha . This protein plays a crucial role in various cellular processes, including metabolism, transcription, cell cycle progression, and cell differentiation.

Mode of Action

2-Pentenal interacts with its targets through a process known as Michael addition . This is a chemical reaction where an α,β-unsaturated carbonyl compound, such as 2-Pentenal, forms an adduct with a nucleophilic agent, such as glutathione (GSH), a tripeptide that functions as an antioxidant . This interaction results in changes in the structure and function of the target, leading to various downstream effects.

Biochemical Pathways

The interaction of 2-Pentenal with its targets affects several biochemical pathways. For instance, it plays a role in the formation of secondary organic aerosols (SOAs) through a process known as ozonolysis . This process involves the reaction of 2-Pentenal with ozone, leading to the formation of various products, including glyoxal, propanal, acetaldehyde, and 2-hydroxypropanal . These products can further react to form SOAs, which have significant implications for air quality and climate.

Result of Action

The action of 2-Pentenal leads to various molecular and cellular effects. For instance, it has been found to induce increases in intracellular calcium in rat trigeminal neurons . Additionally, it has been shown to inhibit the growth of carcinoma cells, suggesting potential antitumor activity .

Action Environment

The action of 2-Pentenal is influenced by various environmental factors. For instance, its reactivity and resulting effects can be influenced by the presence of other compounds, such as ozone . Additionally, factors such as temperature and humidity can affect its stability and efficacy . Understanding these environmental influences is crucial for predicting the behavior of 2-Pentenal in different contexts, including its role in atmospheric chemistry and environmental pollution .

生化学分析

Biochemical Properties

2-Pentenal interacts with various enzymes, proteins, and other biomolecules. It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is known to increase [Ca2+] in cultured neonatal rat trigeminal ganglion (TG) neurons . The nature of these interactions is complex and involves various biochemical pathways.

Cellular Effects

2-Pentenal has significant effects on various types of cells and cellular processes. It influences cell function by inducing increases in intracellular calcium in rat trigeminal neurons . It also shows marked inhibition of carcinoma cells growth, whereas this compound exhibits little inhibitory effect on normal cells .

Molecular Mechanism

The molecular mechanism of 2-Pentenal involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is known to increase [Ca2+] in cultured neonatal rat trigeminal ganglion (TG) neurons .

Temporal Effects in Laboratory Settings

Over time, the effects of 2-Pentenal change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial . The formation of secondary organic aerosols (SOA) from 2-Pentenal has been observed with mass yields of about 1.5% .

Dosage Effects in Animal Models

The effects of 2-Pentenal vary with different dosages in animal models

Metabolic Pathways

2-Pentenal is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. Detailed information on the specific metabolic pathways that 2-Pentenal is involved in is currently limited.

Transport and Distribution

The transport and distribution of 2-Pentenal within cells and tissues involve various transporters or binding proteins . It can affect its localization or accumulation. Specific details on how 2-Pentenal is transported and distributed within cells and tissues are currently limited.

Subcellular Localization

The subcellular localization of 2-Pentenal and any effects on its activity or function are complex and involve various factors . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles. Specific details on the subcellular localization of 2-Pentenal are currently limited.

準備方法

Synthetic Routes and Reaction Conditions: trans-2-Pentenal can be synthesized through various methods. One common method involves the aldol condensation of propanal (propionaldehyde) and ethanal (acetaldehyde). This reaction proceeds in two stages: the formation of 3-hydroxypentanal followed by its thermal dehydration to yield 2-pentenal .

Industrial Production Methods: In industrial settings, 2-pentenal is often produced by treating β-phenoxyacrolein with secondary amines, Grignard reagents, and methylene compounds. This method is advantageous due to its high selectivity and stable reaction conditions .

化学反応の分析

Types of Reactions: trans-2-Pentenal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pentanoic acid.

Reduction: It can be reduced to form 2-pentanol.

Addition Reactions: Due to the presence of the double bond, it can participate in addition reactions with halogens and hydrogen halides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Addition Reactions: Halogens like bromine (Br2) and hydrogen halides like hydrogen chloride (HCl) are used under mild conditions.

Major Products Formed:

Oxidation: Pentanoic acid.

Reduction: 2-pentanol.

Addition Reactions: 2-bromo-pentanal or 2-chloro-pentanal, depending on the halogen used

類似化合物との比較

trans-2-Pentenal can be compared with other similar compounds such as:

2-Methyl-2-pentenal: This compound has a similar structure but with a methyl group attached to the second carbon atom.

3-Ethyl-2-propenal: Another α,β-unsaturated aldehyde with an ethyl group attached to the third carbon atom.

2-Hexenal: This compound has a longer carbon chain and is used in the flavor and fragrance industry.

The uniqueness of 2-pentenal lies in its specific odor profile and its versatility in chemical reactions, making it a valuable compound in both research and industrial applications.

特性

IUPAC Name |

(E)-pent-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-2-3-4-5-6/h3-5H,2H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCCTIQRPGSLPT-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858788 | |

| Record name | (E)-2-Pentenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid with a pungent odor; mp = 16 deg C; [MSDSonline], Colourless to light yellow liquid; Pungent green, fruity aroma | |

| Record name | 2-Pentenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8530 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Pentenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1363/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in PG, in most fixed oils, Soluble (in ethanol) | |

| Record name | 2-Pentenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1363/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.850-0.856 (21°) | |

| Record name | 2-Pentenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1363/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1576-87-0, 764-39-6, 31424-04-1 | |

| Record name | (E)-2-Pentenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1576-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Pentenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031424041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-2-Pentenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-pent-2-en-1-al | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PENTENAL, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A4R3CQA2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Pentenal?

A1: 2-Pentenal has the molecular formula C5H8O and a molecular weight of 84.12 g/mol.

Q2: How was the structure of cis-4,5-epoxy-2-pentenal, a related compound, confirmed?

A2: Researchers confirmed the structure of cis-4,5-epoxy-2-pentenal, a product formed during the pyrolysis of phosphoric acid-treated cellulose, using NMR, IR, UV, and mass spectrometry. []

Q3: In what natural and processed contexts can 2-Pentenal be found?

A3: 2-Pentenal has been identified as a volatile compound in various settings:

- Plants: It is emitted by tea shoots damaged by tea geometrids. [] Cabbage plants damaged by Pieris brassicae caterpillars also release 2-Pentenal. []

- Food: It is found in moldy cocoa beans [], and soybean preparations under anaerobic conditions. [] It can also form during the frying of onions. [, ]

- Cigarette smoke: 2-Pentenal is present in cigarette smoke extract, even after nicotine and tar removal. []

Q4: How can 2-Pentenal be detected and quantified in complex mixtures?

A4: Several analytical techniques prove effective in detecting and quantifying 2-Pentenal:

- Gas Chromatography coupled with Electroantennographic Detection (GC-EAD): This method has been used to identify 2-Pentenal and other volatile organic compounds in cabbage plants. []

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique aids in identifying and quantifying 2-Pentenal in various samples, such as those from atmospheric simulation chambers. [, ]

- High-Performance Liquid Chromatography (HPLC): 2-Pentenal can be derivatized into fluorescent 7-amino-6-methylquinoline derivatives for analysis by HPLC. This method allows for the detection of 2-Pentenal in oxidized lipids, including edible oils. []

- Selected Ion Flow Tube Mass Spectrometry (SIFT-MS): This highly sensitive technique has been used to monitor 2-Pentenal changes in the headspace of frozen bell peppers during storage. []

Q5: How does 2-Pentenal contribute to the aroma of soybeans?

A5: Under anaerobic conditions, soybean lipoxygenase enzymes convert linolenic acid into 1-penten-3-ol. This alcohol is further oxidized by alcohol dehydrogenase to produce 2-Pentenal, contributing to the characteristic "raw bean odor" of soybeans. []

Q6: How does the presence of an aldehyde group influence the ozonolysis of 2-Pentenal?

A6: Experimental and theoretical studies on the ozonolysis of trans-2-Pentenal show that the aldehyde group significantly influences the fragmentation of the primary ozonide, impacting the yields of secondary organic aerosols. []

Q7: Can 2-Pentenal interact with biological molecules?

A7: Yes, 2-Pentenal, being an α,β-unsaturated aldehyde, readily reacts with nucleophilic agents like glutathione (GSH). This reaction forms GSH-2-Pentenal adducts in biological systems, such as B16-BL6 mouse melanoma cells. []

Q8: What is the atmospheric fate of 2-Pentenal?

A8: 2-Pentenal, being a volatile organic compound, undergoes various atmospheric reactions:

- Reaction with OH radicals: This daytime process significantly contributes to its atmospheric removal. [, ]

- Reaction with NO3 radicals: This nighttime reaction is another important atmospheric loss pathway for 2-Pentenal. []

- Ozonolysis: This reaction pathway leads to the formation of secondary organic aerosols. []

Q9: How does the structure of 2-Pentenal affect its atmospheric reactions?

A9: The presence of both a double bond and an aldehyde group in 2-Pentenal makes it susceptible to attack by atmospheric oxidants like OH and NO3 radicals. The length of the carbon chain also influences the rate constants of these reactions. [, ]

Q10: Does 2-Pentenal contribute to air pollution?

A10: As a volatile organic compound released from both biogenic and anthropogenic sources, 2-Pentenal can contribute to the formation of ground-level ozone and secondary organic aerosols, impacting air quality and potentially harming human health. [, , ]

Q11: Does 2-Pentenal have any potential applications in cancer treatment?

A11: Research shows that 2-Pentenal exhibits significant growth inhibition against Colon-26 mouse carcinoma cells while having a weaker effect on normal BALB/3T3 clone A31 cells. This selectivity suggests a potential avenue for developing antitumor agents. []

Q12: How does 2-Pentenal interact with DNA?

A12: While 2-Pentenal itself doesn't directly bind to DNA, a byproduct of its degradation, 4-oxo-2-pentenal, can react with deoxyguanosine, forming adducts. [, ]

Q13: Can 2-Pentenal cause cellular damage?

A13: As an α,β-unsaturated aldehyde, 2-Pentenal can induce oxidative stress in cells, potentially leading to damage. It can also form adducts with proteins and DNA, disrupting cellular functions. [, ]

Q14: Can 2-Pentenal be synthesized catalytically?

A14: Yes, 2-methyl-2-pentenal, a branched isomer of 2-Pentenal, can be synthesized through the catalytic condensation of propionaldehyde. Different catalysts, including K2CO3/Al2O3 [, ] and anion exchange resins [], have been explored for this reaction.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Carbamothioylamino)phenyl]thiourea](/img/structure/B73729.png)

![2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester](/img/structure/B73735.png)

![Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]-](/img/structure/B73751.png)